Fluorine Substitution Pattern: 3,5-Difluoro vs. 5-Fluoro Analog
The target compound contains two aromatic fluorine atoms (C₁₁H₁₀F₂O₅, MW 260.19) whereas the closest commercially available analog, methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate (CAS 1216994-21-6), bears only one fluorine (C₁₁H₁₁FO₅, MW 242.20) . The additional fluorine at the 3‑position is expected to further withdraw electron density from the ring, lowering the pKₐ of the benzoic acid form and reducing the susceptibility to oxidative metabolism compared to the mono‑fluoro derivative.
| Evidence Dimension | Molecular composition and predicted electronic properties |
|---|---|
| Target Compound Data | C₁₁H₁₀F₂O₅; 2 aromatic fluorines; MW 260.19 |
| Comparator Or Baseline | Methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate (C₁₁H₁₁FO₅; 1 aromatic fluorine; MW 242.20) |
| Quantified Difference | Additional fluorine atom (+18.0 Da); predicted Hansch-F π constant for 3,5‑difluoro substitution ≈ 0.28 vs. ≈ 0.14 for 5‑fluoro (class‑level estimate) [1] |
| Conditions | Structural and physicochemical parameter comparison based on authoritative compound databases |
Why This Matters
For a procurement decision, selecting the 3,5‑difluoro compound instead of the 5‑fluoro analog provides a synthetically incorporated second fluorine, which can be critical when SAR studies demand a stronger electron‑withdrawing environment without introducing additional steric bulk.
- [1] Hansch, C., Leo, A. & Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC (1995). (Class‑level inference for difluoro vs. mono‑fluoro aromatic substitution). View Source
